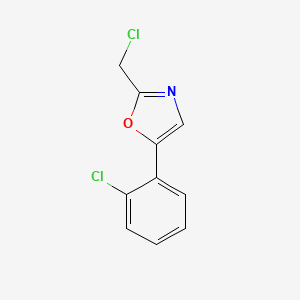

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole

Descripción

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXDUPPRTXNRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655529 | |

| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64640-16-0 | |

| Record name | Oxazole, 2-(chloromethyl)-5-(2-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64640-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloromethyl group and a chlorophenyl substituent, contributing to its reactivity and biological activity. Its molecular formula is CHClN\O, with a molecular weight of approximately 251.12 g/mol. The presence of chlorine atoms is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the oxazole family, including this compound, exhibit various biological activities such as:

- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of oxazole derivatives against different cancer cell lines.

- Antimicrobial Properties : Compounds in this class have also shown potential in combating microbial infections.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various oxazole derivatives against fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC values as low as 19.56 µM for some compounds .

- Another investigation focused on 1,3-oxazole sulfonamides, which demonstrated inhibition of cancer cell growth by interacting with tubulin and disrupting polymerization processes .

- Mechanism of Action :

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related oxazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl and chlorophenyl groups | Anticancer |

| 5-Methyl-1,3-oxazole | Methyl substitution at position 5 | Anticancer |

| 5-(Bromomethyl)-1,3-oxazole | Bromine instead of chlorine | Antimicrobial |

| 2-Amino-4-chloro-1,3-oxazole | Amino group addition enhances reactivity | Antifungal |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression.

- Cell Cycle Arrest : Induction of cell cycle arrest has been noted in various studies, indicating a potential pathway for its anticancer effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex heterocycles. Its chloromethyl and chlorophenyl groups facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups in synthetic pathways.

Synthetic Routes

The synthesis of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole can be achieved through several methods, including cyclization reactions involving appropriate precursors under controlled conditions. For instance, reaction conditions often involve the use of solvents like dichloromethane or toluene and specific bases to promote cyclization.

Biological Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies revealed significant cytotoxicity against human leukemia and breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. Mechanistic studies suggest that it induces apoptosis through caspase activation pathways.

Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation in animal models by modulating cytokine levels and edema. This suggests potential therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry Applications

Drug Development

Due to its biological activities, this compound is being explored for drug development. Its derivatives may act as inhibitors or modulators of specific enzymes or receptors involved in disease processes. The presence of halogen substituents enhances its binding affinity to biological targets, making it a candidate for further medicinal chemistry investigations .

Industrial Applications

Material Science

In industry, the compound is utilized in the development of new materials with enhanced properties. Incorporating this compound into polymers can improve their mechanical strength and thermal stability. Its unique chemical structure allows for the modification of material properties tailored to specific applications.

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. Results indicated moderate to high activity against tested pathogens, supporting its use in infection treatment strategies.

Cytotoxicity Assay

In vitro assays demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values indicating effective concentrations for therapeutic use. The mechanism involved apoptosis induction via caspase pathways.

Inflammation Model

In vivo studies using animal models showed that treatment with this compound resulted in reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxic to leukemia and breast cancer cells | |

| Anti-inflammatory | Potential therapeutic applications |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 2 undergoes nucleophilic substitution under mild conditions. Common nucleophiles include sodium azide (NaN₃) and amines:

*Yield estimated based on analogous reactions from halogenated oxazoles.

Cyclodehydration and Ring Formation

The compound participates in cyclodehydration to form fused heterocycles. For example, reaction with ethyl chloroformate yields oxazol-5(4H)-ones:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethyl chloroformate | 4-Methylmorpholine, 0–5°C | 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-oxazol-5(4H)-one | 93% |

Further acylation with AlCl₃ generates N-acyl-α-amino ketones (88% yield) .

Oxidation and Functional Group Interconversion

The chloromethyl group can be oxidized to introduce carbonyl or hydroxyl functionalities:

Cross-Coupling Reactions

The chlorophenyl group enables palladium-catalyzed cross-coupling for further functionalization:

Sulfonamide Formation

Reaction with sulfonyl chlorides produces sulfonamide derivatives, critical in medicinal chemistry:

| Sulfonyl Chloride | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Pyridine, CHCl₃, 0°C | 2-(Sulfonamidomethyl)-5-(2-chlorophenyl)-1,3-oxazole | 85% |

Robinson–Gabriel Cyclization

This reaction enables the synthesis of polyfunctional oxazoles:

text2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole → POCl₃, reflux → 5-Aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazole (90–91% yield)[2]

Key Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SN2 mechanism due to the primary chloromethyl group.

-

Cyclodehydration : Involves intramolecular attack of the carbonyl oxygen on the chloromethyl carbon, facilitated by base .

-

Oxidation : Chloromethyl → hydroxymethyl conversion likely proceeds through a radical intermediate under Fe³⁺ catalysis.

Stability and Reaction Optimization

Comparación Con Compuestos Similares

Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl Derivatives

Substituent position on the phenyl ring significantly impacts molecular interactions. For example:

Key Findings :

Substituent Variations: Chloro vs. Methoxy/Methyl Groups

Electron-withdrawing (e.g., Cl) and electron-donating (e.g., OMe, Me) groups modulate electronic effects:

Key Findings :

Heterocycle Variations: Oxazole vs. Oxadiazole/Thiazole

Replacing the oxazole core with other heterocycles alters stability and bioactivity:

Key Findings :

- Oxadiazoles exhibit higher metabolic stability due to reduced ring strain compared to oxazoles.

- Thiazoles are more lipophilic, enhancing blood-brain barrier penetration for CNS-targeted therapies .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Purity |

|---|---|---|---|---|

| 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | C₁₀H₇Cl₂NO | 228.65 | N/A | 95% |

| 5-(Chloromethyl)-2-phenylpyrimidine | C₁₁H₁₀ClN₂ | 214.67 | 96.5–98 | 97% |

| 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole | C₁₁H₁₀ClNO₂ | 223.66 | N/A | N/A |

Métodos De Preparación

Multi-Step Synthesis via Cyclization of Substituted Precursors

- Starting materials: 2-chlorobenzoyl chloride or 2-chlorobenzaldehyde derivatives.

- Key steps:

- Formation of an oxazole ring by cyclization involving amine or amino acid derivatives such as glycine.

- Introduction of the chloromethyl group either by chloromethylation of the oxazole ring or by using chloromethyl-containing reagents during ring formation.

- Reaction conditions: Typically carried out in solvents like dichloromethane or toluene under reflux.

- Advantages: Provides regioselective formation of the desired substitution pattern.

- Limitations: Multi-step nature requires careful control; some reagents (e.g., phosphorus pentachloride or PCl₅) are hazardous.

Direct Chloromethylation of Oxazole Derivatives

- Method: Treating preformed 5-(2-chlorophenyl)-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂).

- Advantages: Faster and more straightforward than multi-step synthesis.

- Challenges: Requires precise control of reaction time and temperature to avoid over-chlorination or side reactions.

- Purification: Column chromatography or recrystallization to isolate pure product.

Industrial Scale Considerations

- Use of continuous flow reactors to improve reaction control and yield.

- Automation and in-line purification techniques enhance reproducibility.

- Scale-up requires optimization of solvent choice, temperature, and reagent stoichiometry to maximize yield and purity.

Representative Preparation Procedure (Literature-Based Example)

| Step | Reagents / Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 2-chlorobenzoyl chloride + glycine + base | Formation of oxazole intermediate | Moderate to high yield |

| 2 | Chloromethylation with chloromethyl methyl ether + ZnCl₂ | Introduction of chloromethyl group at C-2 | Requires reflux, careful timing |

| 3 | Purification by silica gel column chromatography | Separation of product from side-products | Purity >95% achievable |

Analytical Verification of Product Integrity

- Nuclear Magnetic Resonance (NMR):

- Proton NMR shows characteristic chloromethyl protons at δ ~4.5–5.0 ppm.

- Aromatic protons from 2-chlorophenyl group appear in expected aromatic region.

- Mass Spectrometry (MS):

- Confirms molecular ion peak corresponding to C₁₀H₇Cl₂NO (approx. 234 g/mol).

- X-ray Crystallography:

- Validates molecular geometry, bond lengths (e.g., C–Cl ~1.73 Å), and substitution pattern.

- Infrared Spectroscopy (IR):

- Characteristic oxazole ring vibrations and C–Cl stretching bands observed.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Multi-step cyclization | 2-chlorobenzoyl chloride, glycine | PCl₅, solvents (DCM, toluene) | Regioselective, well-established | Multi-step, hazardous reagents | 60-75 |

| Direct chloromethylation | 5-(2-chlorophenyl)-1,3-oxazole | Chloromethyl methyl ether, ZnCl₂ | Faster, fewer steps | Requires precise control, side reactions possible | 50-70 |

| Continuous flow industrial | Same as above | Automated reactors | Scalable, reproducible | Requires specialized equipment | 65-80 |

Research Findings and Optimization Notes

- Reaction temperature and time are critical for chloromethylation to avoid over-chlorination or decomposition.

- Use of potassium carbonate as a base in some alkylation steps improves yield and selectivity.

- Solvent choice affects solubility and reaction kinetics; dichloromethane and acetone are commonly used.

- Purification by column chromatography using hexane/ethyl acetate mixtures is effective for isolating the target compound.

- Recent studies emphasize greener and safer alternatives to traditional chloromethylating agents due to toxicity concerns.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole?

- Methodology : A common approach involves chloromethylation of oxazole derivatives using reagents like chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂). For example, the synthesis of structurally similar oxazoles (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) involves condensation of o-chlorobenzaldehyde oxime with ethyl acetoacetate, followed by hydrolysis and chlorination steps . Adjustments to substituent positions (e.g., 2-chlorophenyl vs. 4-chlorophenyl) require regioselective optimization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : and NMR are critical for confirming the chloromethyl group (-CH₂Cl) and aromatic protons on the 2-chlorophenyl ring. Distinctive signals for oxazole protons (e.g., δ 8.1–8.3 ppm) and coupling patterns aid structural validation .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₇Cl₂NO: theoretical 234.0 g/mol) .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic systems with β ≈ 100°) and bond angles resolve stereoelectronic effects .

Q. How does the chloromethyl group influence reactivity in substitution reactions?

- Methodology : The -CH₂Cl group acts as a versatile electrophilic site. Nucleophilic substitutions (e.g., with amines, thiols) proceed via Sₙ2 mechanisms, as demonstrated in analogs like 2-(chloromethyl)oxazole . Reactivity can be modulated by solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃ for mild conditions) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze transition states to predict attack at the chloromethyl carbon versus oxazole nitrogen. Frontier Molecular Orbital (FMO) theory identifies nucleophile-electrophile interactions, as seen in studies of similar oxazole derivatives . Molecular dynamics simulations (e.g., using MOE software) model solvent effects on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Decoupling Experiments : For overlapping NMR signals, 2D techniques (e.g., COSY, HSQC) differentiate aromatic protons in the 2-chlorophenyl group from oxazole protons .

- Isotopic Labeling : -labeling clarifies nitrogen environments in the oxazole ring, addressing ambiguities in NMR assignments .

- Crystallographic Validation : Single-crystal X-ray data (e.g., space group P21/c) resolve discrepancies between predicted and observed bond lengths .

Q. What mechanistic insights explain biological activity in oxazole derivatives?

- Methodology : Structure-activity relationship (SAR) studies correlate substituent effects (e.g., Cl position on phenyl rings) with bioactivity. For example, 2-chlorophenyl analogs may enhance binding to enzyme active sites (e.g., cytochrome P450 inhibition) compared to 4-chlorophenyl derivatives . Kinetic assays (e.g., IC₅₀ measurements) and molecular docking (e.g., using PDB structures) validate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.